2,3,3',4,4'-Pentabromodiphenyl ether

Descripción general

Descripción

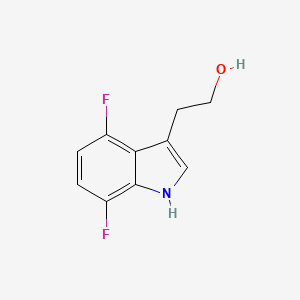

2,3,3’,4,4’-Pentabromodiphenyl ether, also known as PBDE-99, is an amber-colored solid . It is a halogenated organic compound and is very unreactive . The reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .

Molecular Structure Analysis

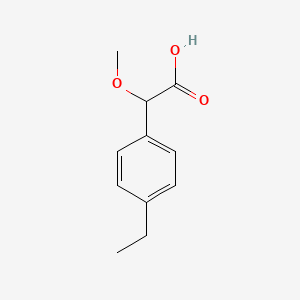

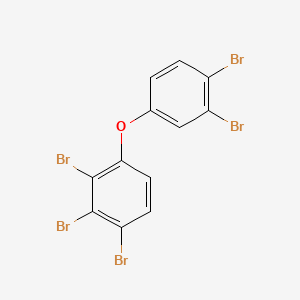

The molecular structure of 2,3,3’,4,4’-Pentabromodiphenyl ether is complex due to the presence of multiple bromine atoms. The molecule has a molecular weight of 959.168 . The structure can be viewed using specific software .Chemical Reactions Analysis

2,3,3’,4,4’-Pentabromodiphenyl ether is a very unreactive compound . Its reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms . It is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants .Physical And Chemical Properties Analysis

2,3,3’,4,4’-Pentabromodiphenyl ether is an amber-colored solid . It is insoluble in water . It has a density of 2.3±0.1 g/cm³ . The boiling point is 458.0±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.1±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Endocrine Disruption Research

PBDEs, including 2,3,3’,4,4’-Pentabromodiphenyl ether, are known to be endocrine disruptors. Research in this field investigates how PBDEs interfere with hormonal signaling and function. Studies have shown that human exposure to PBDEs can influence glucose metabolism, thyroid function, and ovarian function, potentially affecting cancer risk .

Cancer Research

The potential carcinogenic effects of PBDEs are a significant area of study. Researchers are examining the relationship between PBDE exposure and the development of various cancers. The focus is on understanding the mechanisms by which PBDEs may induce carcinogenesis, including alterations in cell signaling pathways and gene expression .

Toxicology and Risk Assessment

Toxicological reviews of PBDEs, such as 2,3,3’,4,4’-Pentabromodiphenyl ether, provide critical information on their health effects. These reviews help in assessing the risks associated with exposure to PBDEs and contribute to the development of safety guidelines and regulatory policies .

Environmental Monitoring

PBDEs are persistent organic pollutants, and their presence in the environment is monitored to assess ecological and human health risks. Analytical methods are developed and optimized to detect and quantify PBDEs in various environmental matrices, such as sediments and biota .

Flame Retardant Alternatives

Given the health and environmental concerns associated with PBDEs, there is ongoing research to find safer alternatives to these compounds. This includes the development of new materials with flame-retardant properties that do not pose the same risks as PBDEs .

Reproductive Health Studies

Studies have explored the impact of PBDEs on reproductive health. For instance, prenatal exposure to certain PBDEs has been linked to spermatogenic injuries in animal models. This research is crucial for understanding the implications of PBDE exposure on fertility and developmental health .

Safety and Hazards

Mecanismo De Acción

Target of Action

2,3,3’,4,4’-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It primarily targets adipocytes, the fat cells in our body . These cells play a crucial role in energy storage and metabolism.

Mode of Action

The compound interacts with adipocytes, inducing lipid accumulation throughout differentiation in both mouse (3T3-L1) and human preadipocytes . This interaction enhances the adipogenesis (the process of cell differentiation by which preadipocytes become adipocytes) of these cells .

Biochemical Pathways

It is known that the compound can induce lipid accumulation, suggesting a potential role in the regulation of adipogenesis

Pharmacokinetics

Due to its lipophilic nature, it is known to bioaccumulate in the environment and in human adipose tissue . Its high lipophilicity also suggests that it may have low water solubility .

Result of Action

The primary molecular and cellular effect of 2,3,3’,4,4’-Pentabromodiphenyl ether’s action is the induction of lipid accumulation in adipocytes . This can lead to enhanced adipogenesis, potentially affecting the body’s energy storage and metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,3’,4,4’-Pentabromodiphenyl ether. For instance, its persistence and bioaccumulation in the environment can lead to widespread human exposure . Furthermore, its stability and lipophilicity mean that it can remain in the environment and in human tissues for a long time .

Propiedades

IUPAC Name |

1,2,3-tribromo-4-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-2-1-6(5-9(7)15)18-10-4-3-8(14)11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPWAGZGYNOKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879917 | |

| Record name | BDE-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3',4,4'-Pentabromodiphenyl ether | |

CAS RN |

373594-78-6 | |

| Record name | 2,3,3',4,4'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0373594786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9460J53V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)

![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)